An In-depth Technical Guide to the Synthesis of Silane, (4-bromo-1-butynyl)trimethyl- from 4-trimethylsilyl-3-butyn-1-ol
An In-depth Technical Guide to the Synthesis of Silane, (4-bromo-1-butynyl)trimethyl- from 4-trimethylsilyl-3-butyn-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Silane, (4-bromo-1-butynyl)trimethyl-, a valuable bifunctional building block in modern organic chemistry. The strategic importance of this molecule lies in its orthogonal reactivity; the alkyl bromide allows for nucleophilic substitution reactions, while the trimethylsilyl-protected alkyne is a stable precursor for various transformations, including cross-coupling reactions and click chemistry, upon selective deprotection.[1] The synthesis commences from the commercially available starting material, 4-trimethylsilyl-3-butyn-1-ol, detailing a robust and scalable protocol.[2][3]
Mechanistic Rationale and Synthetic Strategy
The core transformation involves the conversion of a primary alcohol to an alkyl bromide. For this specific substrate, the use of phosphorus tribromide (PBr₃) is a well-established and efficient method.[1][4] This approach is favored for its high yield and straightforward application to primary and secondary alcohols, typically proceeding via a classic Sₙ2 mechanism which minimizes the risk of skeletal rearrangements.[5]
The reaction mechanism proceeds as follows:
-
Activation of the Alcohol: The oxygen atom of the hydroxyl group in 4-trimethylsilyl-3-butyn-1-ol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and forms a protonated intermediate.
-
Formation of a Good Leaving Group: A mild base, such as pyridine, is often added in catalytic amounts to deprotonate the intermediate. This results in the formation of an O-PBr₂ species, which is an excellent leaving group.
-
Nucleophilic Substitution: The bromide ion (Br⁻), generated in the first step, now functions as a potent nucleophile. It attacks the primary carbon atom bearing the activated oxygen group in a bimolecular nucleophilic substitution (Sₙ2) reaction. This backside attack displaces the leaving group, forming the desired product, (4-bromo-1-butynyl)trimethylsilane, and the byproduct HOPBr₂.
An alternative, often milder, method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).[5][6][7][8] While effective, the PBr₃ method is often chosen for its simplicity and the ease of removing the inorganic byproducts.
Caption: Reaction scheme for the bromination of 4-trimethylsilyl-3-butyn-1-ol.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 4-trimethylsilyl-3-butyn-1-ol | 142.27 | 14.2 g | 0.1 | 1.0 |
| Phosphorus tribromide (PBr₃) | 270.69 | 10.8 g (3.8 mL) | 0.04 | 0.4 |
| Pyridine | 79.10 | 0.2 mL | ~0.0025 | 0.025 |
| Diethyl Ether (anhydrous) | 74.12 | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Initial Charging: Charge the flask with 4-trimethylsilyl-3-butyn-1-ol (14.2 g, 0.1 mol) and anhydrous diethyl ether (50 mL). Begin stirring to ensure the solution is homogeneous. Add pyridine (0.2 mL) to the solution.
-
Reagent Addition: Slowly add phosphorus tribromide (3.8 mL, 0.04 mol) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 35 °C for diethyl ether) using a heating mantle. Maintain the reflux for two hours to ensure the reaction proceeds to completion. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice to quench any unreacted PBr₃.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize acidic byproducts), and finally with brine.
-
Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
-
Purification: Purify the resulting crude liquid by vacuum distillation. Collect the fraction boiling at 35-38 °C at 1 mm Hg to yield the final product as a clear liquid.[4] A yield of approximately 9.6 g (47% based on the starting alcohol, though yields can vary) can be expected.
Caption: Experimental workflow for the synthesis of (4-bromo-1-butynyl)trimethylsilane.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
| Property | Data |
| Chemical Name | Silane, (4-bromo-1-butynyl)trimethyl- |
| CAS Number | 69361-41-7[9] |
| Molecular Formula | C₇H₁₃BrSi[1][9] |
| Molecular Weight | 205.17 g/mol [1][9] |
| Appearance | Colorless to light yellow liquid[4][9] |
| Boiling Point | 35-38 °C @ 1 mm Hg[4] |
| Density | ~1.163 g/mL[10] |
| ¹H NMR | Expected signals consistent with structure[9] |
| Purity (GC) | Typically ≥95%[1][9] |
Structural verification is indispensably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet around δ 0.1-0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. Two distinct triplets are expected for the two methylene groups (-CH₂CH₂Br), typically in the ranges of δ 2.5-3.0 ppm and δ 3.4-3.8 ppm.
-
¹³C NMR: The carbon spectrum will display characteristic peaks for the trimethylsilyl carbons, the two sp-hybridized alkyne carbons, and the two sp³-hybridized methylene carbons.
-
HRMS: The mass spectrum should show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, such as the loss of a bromine radical ([M-Br]⁺) or the loss of the trimethylsilyl radical ([M-Si(CH₃)₃]⁺).[1]
Safety and Handling
The reagents used in this synthesis are hazardous and must be handled with extreme care.
-
Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. It reacts violently with water, releasing HBr gas. All transfers and operations must be conducted in a fume hood, away from moisture.
-
Pyridine: Flammable, toxic if inhaled or absorbed through the skin, and has a strong, unpleasant odor.
-
Diethyl Ether: Extremely flammable liquid and vapor. Its high volatility can lead to the rapid formation of explosive air-vapor mixtures. Use in a well-ventilated area, and eliminate all potential ignition sources.
-
Organosilanes and Organobromides: Handle with care. Avoid inhalation of vapors and contact with skin and eyes. Organosilicon compounds can be moisture-sensitive.[11][12][13][14]
Always consult the Safety Data Sheet (SDS) for each chemical before use. Proper disposal of chemical waste must follow institutional and local regulations.
References
- Appel reaction. (n.d.). Grokipedia.
- Appel Reaction. (n.d.). Organic Chemistry Portal.
- Alcohol to Bromide/Chloride/Iodide using Appel reaction. (n.d.). Organic Synthesis.
- Appel reaction. (n.d.). Wikipedia.
- Alcohol to Bromide - Common Conditions. (n.d.).
- Synthesis of 4-bromo-1-trimethylsilyl-1-butyne. (n.d.). PrepChem.com.
- Silane, (4-bromo-1-butynyl)trimethyl-. (n.d.). Benchchem.
- Silane Safety. (n.d.).
- Certificate of Analysis: 4-Bromo-1-trimethylsilyl-1-butyne. (n.d.). MedchemExpress.com.
- Safety Data Sheet: Diethyl ether. (2025). Sigma-Aldrich.
- (z)-4-(trimethylsilyl)-3-buten-1-ol. (n.d.). Organic Syntheses Procedure.
- (4-Bromo-1-butynyl)trimethylsilane. (n.d.). ChemBK.
- MATERIAL SAFETY DATA SHEET (MSDS) Organofunctional Silane. (n.d.). SCA-A20T.
- Safe Handling of Silane. (n.d.). Scribd.
- 4-Trimethylsilyl-3-butyn-1-ol, 98%. (n.d.). Thermo Scientific Chemicals.
- 4-(Trimethylsilyl)but-3-yn-1-ol. (n.d.). Tokyo Chemical Industry Co., Ltd..
- 4-(Trimethylsilyl)but-3-yn-1-ol. (n.d.). PubChem.
- SAFE HANDLING OF SiH SILICONE PRODUCTS. (n.d.). Dow Corning.
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